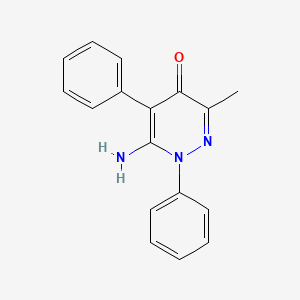

6-amino-3-methyl-1,5-diphenylpyridazin-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-3-methyl-1,5-diphenylpyridazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O/c1-12-16(21)15(13-8-4-2-5-9-13)17(18)20(19-12)14-10-6-3-7-11-14/h2-11H,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFWAGHPHVQTDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C(C1=O)C2=CC=CC=C2)N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50496176 | |

| Record name | 6-Amino-3-methyl-1,5-diphenylpyridazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50496176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66152-35-0 | |

| Record name | 6-Amino-3-methyl-1,5-diphenylpyridazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50496176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Amino 3 Methyl 1,5 Diphenylpyridazin 4 1h One

Strategies for the Construction of the Pyridazin-4(1H)-one Ring System

The formation of the pyridazin-4(1H)-one core is a critical step in the synthesis of the target compound. This is typically achieved through condensation reactions that form the six-membered diazine ring.

Cyclization Approaches Involving Hydrazine (B178648) Derivatives

A primary and widely employed method for the synthesis of pyridazinones involves the cyclocondensation of a 1,4-dicarbonyl compound with a hydrazine derivative. In the context of 6-amino-3-methyl-1,5-diphenylpyridazin-4(1H)-one, this approach would utilize a substituted 1,4-dicarbonyl precursor and phenylhydrazine.

The logical precursor for the core structure of 3-methyl-1,5-diphenylpyridazin-4(1H)-one is 2-methyl-1,4-diphenylbutane-1,4-dione. The reaction proceeds by the initial formation of a hydrazone with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the stable pyridazinone ring. The use of phenylhydrazine in this reaction directly incorporates the phenyl group at the N-1 position of the pyridazinone ring.

Table 1: Key Reactants for Pyridazin-4(1H)-one Ring Formation

| Starting Material | Reagent | Product |

| 2-methyl-1,4-diphenylbutane-1,4-dione | Phenylhydrazine | 3-methyl-1,5-diphenylpyridazin-4(1H)-one |

This method is a direct and efficient way to construct the desired substituted pyridazinone core, upon which further functionalization can be carried out.

Ring Annulation Reactions

Ring annulation strategies can also be employed for the synthesis of pyridazinone systems. These methods typically involve the formation of the heterocyclic ring by fusing it onto a pre-existing ring system. While versatile, for the specific synthesis of this compound, a de novo synthesis via cyclocondensation as described above is generally more straightforward.

Regioselective Introduction of Substituents

With the core 3-methyl-1,5-diphenylpyridazin-4(1H)-one structure established, the next critical phase is the regioselective introduction of the amino group at the C-6 position.

Amination Protocols at Position 6

The direct amination of the C-6 position of the pyridazinone ring is challenging. A more common and effective strategy involves the introduction of a good leaving group at this position, which can then be displaced by an amino group via a nucleophilic aromatic substitution (SNAr) reaction.

A common approach is the conversion of the pyridazinone to a 6-chloro derivative. This can be achieved by treating the 3-methyl-1,5-diphenylpyridazin-4(1H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃). The resulting 6-chloro-3-methyl-1,5-diphenylpyridazin-4(1H)-one is an activated substrate for nucleophilic attack.

Subsequent reaction of the 6-chloro intermediate with ammonia or a protected form of ammonia will lead to the desired 6-amino product. The reaction conditions for this nucleophilic substitution, such as temperature and solvent, would need to be optimized to ensure efficient conversion. This two-step process of halogenation followed by amination is a well-established method for the introduction of amino groups onto heterocyclic rings.

Table 2: Two-Step Amination at Position 6

| Intermediate | Reagent | Product |

| 3-methyl-1,5-diphenylpyridazin-4(1H)-one | Phosphorus oxychloride (POCl₃) | 6-chloro-3-methyl-1,5-diphenylpyridazin-4(1H)-one |

| 6-chloro-3-methyl-1,5-diphenylpyridazin-4(1H)-one | Ammonia (NH₃) | This compound |

Methyl Group Incorporation at Position 3

The methyl group at the C-3 position is incorporated from the start of the synthesis through the choice of the 1,4-dicarbonyl precursor. As mentioned previously, the use of 2-methyl-1,4-diphenylbutane-1,4-dione ensures the presence of the methyl group at the desired position in the final pyridazinone ring.

Diphenyl Moiety Attachment at Positions 1 and 5

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, represent a powerful tool for creating carbon-carbon bonds in the synthesis of complex organic molecules, including pyridazinone derivatives. This methodology is especially valuable for introducing aryl or other organic substituents onto a pre-existing pyridazinone core. The reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. nih.govresearchgate.net

For the synthesis of diaryl-pyridazinones, a key strategy involves the use of a di-halogenated pyridazinone scaffold. mdpi.com For instance, a precursor like 4,5-dibromo-2-methylpyridazin-3(2H)-one can undergo sequential Suzuki-Miyaura couplings with phenylboronic acid to introduce the two phenyl groups at the C4 and C5 positions. mdpi.com The choice of catalyst, base, and solvent system is crucial for achieving high yields and selectivity. nih.govmdpi.com Various palladium catalysts, such as Pd(PPh₃)₄ and PdCl₂(dppf), have been successfully employed. mdpi.com

Table 1: Conditions for Suzuki-Miyaura Coupling on a Pyridazinone Core mdpi.com

| Catalyst | Base | Solvent System | Temperature (°C) |

|---|---|---|---|

| PdCl₂(PPh₃)₂ | Na₂CO₃ | DME/H₂O | Elevated |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Elevated |

| Pd-PEPPSI-iPr | K₂CO₃ | DMF/H₂O | Elevated |

This approach offers a versatile route to 4,5-diaryl-pyridazinones, allowing for the introduction of diverse aryl and heteroaryl groups by simply changing the boronic acid component. mdpi.comthieme-connect.de The development of solid-phase synthesis routes using Suzuki-type coupling has further expanded the potential for creating chemical libraries of these compounds for high-throughput screening. thieme-connect.de

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In the context of this compound, EAS reactions would primarily occur on the two pendant phenyl rings (at the N1 and C5 positions). The pyridazinone ring itself is an electron-deficient system, which deactivates it towards electrophilic attack. youtube.comyoutube.com

The substituents already present on the phenyl rings and the pyridazinone core itself will direct the position of the incoming electrophile. For the N-phenyl ring and the C-phenyl ring, standard directing group rules apply. For example, nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) would lead to substitution at the ortho- and para-positions of the phenyl rings, unless sterically hindered. The reactivity can be compared to other electron-deficient heterocyclic systems like pyridine, which undergoes electrophilic substitution only under harsh conditions and primarily at the meta-position. youtube.comyoutube.com

The activation of the heterocyclic core, for instance through N-oxide formation, can sometimes facilitate electrophilic substitution, although this is more common for simpler pyridine systems. youtube.com For a complex molecule like the target compound, functionalization of the phenyl rings via EAS remains the most straightforward pathway to introduce further diversity.

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on developing environmentally benign and efficient processes. For the synthesis of pyridazinones, this has led to the exploration of one-pot multicomponent reactions, microwave-assisted synthesis, and the use of greener solvent systems.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all the reactants. rsc.org This approach offers significant advantages, including reduced reaction times, lower costs, and minimized waste generation compared to traditional multi-step syntheses. nih.gov

While a direct one-pot synthesis for this compound is not prominently documented, analogous heterocyclic systems like pyrano[2,3-c]pyrazoles are commonly synthesized via MCRs. nih.govsemanticscholar.orgresearchgate.net A typical reaction might involve an aldehyde, malononitrile, and a 5-pyrazolone derivative, often in the presence of a catalyst in an aqueous medium. semanticscholar.orgresearchgate.net The synthesis of a pyrazolopyrimidine derivative has been achieved through a one-pot, four-component reaction of phenylhydrazine, 3-aminocrotononitrile, benzaldehyde, and thiobarbituric acid, demonstrating the power of this strategy to rapidly build complex heterocyclic scaffolds. nih.gov These examples highlight the potential for developing a similar convergent strategy for the target pyridazinone.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. asianpubs.orgasianpubs.org The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner products compared to conventional heating methods. mdpi.commdpi.com

The synthesis of various pyridazinone derivatives has been successfully achieved using microwave-assisted methods. asianpubs.orgtandfonline.com For example, the condensation of β-aroylpropionic acids with hydrazine hydrate to form the pyridazinone ring can be significantly expedited by microwave heating. asianpubs.org Similarly, cyclization reactions to form fused pyridazinone systems have been performed in minutes under microwave irradiation, a process that would typically require several hours of refluxing. asianpubs.orgmdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyridazinone Derivatives mdpi.com

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement |

|---|---|---|---|

| Cyclization | Several hours | Minutes | Often significant |

This technique is particularly well-suited for high-speed parallel synthesis and the generation of compound libraries, aligning well with the goals of modern drug discovery.

Solvent-Free or Aqueous Media Reaction Conditions

A key principle of green chemistry is the reduction or elimination of volatile and toxic organic solvents. semanticscholar.org To this end, performing reactions in aqueous media or under solvent-free conditions is highly desirable. Water is an ideal solvent as it is cheap, non-toxic, and non-flammable. semanticscholar.org

Several synthetic procedures for heterocyclic compounds related to pyridazinones have been developed in aqueous media. nih.govresearchgate.net One-pot syntheses of pyrano[2,3-c]pyrazoles, for instance, have been effectively carried out in water, sometimes with the aid of a surfactant or phase-transfer catalyst to overcome the low solubility of organic reactants. semanticscholar.org

Additionally, solid-state or solvent-free reactions, where reactants are ground together, sometimes with a solid support or catalyst, offer another environmentally friendly alternative. ewha.ac.kr These methods can lead to high efficiency and simple product work-up, as the need for solvent removal is eliminated. scispace.com The development of such protocols for the synthesis of this compound would represent a significant advancement in the sustainable production of this important class of compounds.

Structural Characterization and Elucidation Methodologies

Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles in Pyridazinone Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry. It provides unparalleled detail regarding the carbon-hydrogen framework of a molecule. For 6-amino-3-methyl-1,5-diphenylpyridazin-4(1H)-one, both ¹H and ¹³C NMR spectroscopy would be employed to confirm its proposed structure.

In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the protons of the methyl group, the amino group, and the two phenyl rings. The chemical shift (δ) of these protons would be influenced by their local electronic environment. For instance, the methyl protons would likely appear as a singlet in the upfield region of the spectrum. The protons of the two phenyl rings would exhibit complex multiplet patterns in the aromatic region, with their specific chemical shifts and coupling constants providing information about their substitution pattern and relative orientations. The protons of the amino group might appear as a broad singlet, and its chemical shift could be solvent-dependent.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbonyl carbon, the carbons of the pyridazinone ring, the methyl carbon, and the carbons of the phenyl rings would all appear in characteristic regions of the spectrum, allowing for the unambiguous assignment of each carbon atom.

Interactive Data Table: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ | ~2.0-2.5 | Singlet |

| NH₂ | Variable (Broad) | Singlet |

| Phenyl-H | ~7.0-8.0 | Multiplet |

Interactive Data Table: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | ~160-170 |

| C-amino | ~150-160 |

| C-methyl | ~140-150 |

| Phenyl-C | ~120-140 |

| CH₃ | ~15-25 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation, which excites molecular vibrations, a characteristic spectrum is obtained. For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to its key functional groups.

A strong absorption band in the region of 1650-1680 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the pyridazinone ring. The N-H stretching vibrations of the amino group would likely appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The presence of the aromatic phenyl rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-H bending vibrations of the methyl group would also be observable.

Interactive Data Table: Key IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Amino) | 3300-3500 |

| C-H Stretch (Aromatic) | >3000 |

| C=O Stretch (Amide) | 1650-1680 |

| C=C Stretch (Aromatic) | 1450-1600 |

Mass Spectrometry (MS) in Structural Assignment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can also offer insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular formula by providing a highly accurate molecular weight.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. The fragmentation pattern observed in the mass spectrum would be characteristic of the compound's structure. Cleavage of the bonds within the molecule would generate fragment ions, and the analysis of these fragments can help to piece together the molecular structure. For instance, the loss of the phenyl groups or the methyl group could lead to observable fragment ions.

X-ray Crystallography for Solid-State Structural Analysis

While spectroscopic techniques provide invaluable information about molecular connectivity, X-ray crystallography offers the most definitive and detailed three-dimensional structural information for crystalline solids. By diffracting X-rays off a single crystal of this compound, a precise map of electron density can be generated, from which the positions of all atoms in the crystal lattice can be determined.

Determination of Molecular Conformation

An X-ray crystal structure would reveal the precise bond lengths, bond angles, and torsion angles within the this compound molecule. This would allow for a detailed understanding of its conformation in the solid state. The planarity of the pyridazinone ring and the relative orientations of the two phenyl substituents would be determined with high precision. Any deviations from ideal geometries could provide insights into steric or electronic effects within the molecule.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

Despite a comprehensive search for scientific literature on the chemical compound This compound , no specific research articles or experimental data were found that directly correspond to the requested structural characterization and elucidation methodologies. The search did not yield any dedicated studies on the resolution of its tautomeric forms, elemental analysis for compositional verification, or microscopic techniques for material characterization, such as Transmission Electron Microscopy for its complexes.

The user's strict requirement to focus solely on "this compound" and to exclude information from analogous compounds prevents the generation of an article based on related research. Scientific literature is highly specific, and the absence of papers directly investigating this particular compound means that no verifiable data is available to populate the requested sections on its tautomerism, elemental composition, or the microscopic analysis of its potential complexes.

Therefore, this article cannot be generated as per the user's instructions due to the lack of specific, published research on "this compound" in the requested areas of study.

Computational and Theoretical Chemistry Studies

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Prediction

No research could be located that employs TD-DFT to predict the electronic absorption spectra (UV-Vis) or other spectroscopic properties of 6-amino-3-methyl-1,5-diphenylpyridazin-4(1H)-one.

Molecular Dynamics Simulations for Conformational and Interaction Analysis

There is no available research detailing molecular dynamics simulations performed to analyze the conformational landscape or intermolecular interactions of this specific pyridazinone derivative.

Due to the lack of specific research on this compound, no data tables or detailed findings can be generated as requested.

Quantitative Structure-Property Relationship (QSPR) Modeling for Intrinsic Molecular Features

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that seeks to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. This approach is instrumental in predicting the intrinsic molecular features of novel chemical entities, such as this compound, without the need for extensive experimental measurements. By quantifying aspects of a molecule's structure through numerical values known as molecular descriptors, QSPR models can forecast a range of properties, offering valuable insights in the fields of chemistry and drug discovery.

The core principle of QSPR lies in the hypothesis that the structural and electronic characteristics of a molecule dictate its macroscopic properties. For pyridazinone derivatives, QSPR studies can elucidate relationships between their unique structural motifs and properties like solubility, stability, and electronic behavior. These models are typically developed using statistical techniques such as Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (ANN). kfupm.edu.safrontiersin.org

The development of a robust QSPR model involves several key steps. Initially, a dataset of compounds with known properties is compiled. Subsequently, a wide array of molecular descriptors is calculated for each compound in the dataset. These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and quantum-chemical descriptors. researchgate.net Through statistical analysis, a subset of these descriptors that best correlates with the property of interest is selected to build the predictive model. The final model's predictive power is then rigorously validated to ensure its reliability.

Research Findings in Pyridazinone Derivatives and Related Heterocycles

While specific QSPR studies on this compound are not extensively documented, research on related pyridazinone and nitrogen-containing heterocyclic compounds provides a framework for understanding how its intrinsic properties can be modeled. nih.govnih.gov

Electronic Properties: Quantum chemical descriptors, often calculated using Density Functional Theory (DFT), are fundamental in predicting the electronic behavior of molecules. mdpi.com For pyridazinone derivatives, descriptors such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), dipole moment (μ), and electronegativity (χ) are crucial. mdpi.comsemanticscholar.org For instance, a smaller energy gap between the HOMO and LUMO is often indicative of higher chemical reactivity. mdpi.com

Solubility: The aqueous solubility of nitrogen-containing heterocyclic compounds has been successfully predicted using QSPR models. nih.gov These models often employ a combination of descriptors, including those related to molecular size, polarity, and hydrogen bonding capabilities. The partial charge on the nitrogen atoms, for example, has been identified as a significant descriptor in predicting the pH-dependent solubility of these compounds. nih.gov

Corrosion Inhibition: QSPR models have also been effectively applied to predict the corrosion inhibition efficiency of pyridazine (B1198779) derivatives. nih.gov In these studies, a correlation is established between the inhibition efficiency and various molecular descriptors, including EHOMO, ELUMO, dipole moment, and molecular volume. nih.gov Such models are invaluable in designing new and more effective corrosion inhibitors.

The table below presents a selection of commonly used molecular descriptors in QSPR studies of heterocyclic compounds and the intrinsic properties they are often correlated with.

| Descriptor Category | Descriptor Name | Symbol | Typical Property Correlation |

| Quantum-Chemical | Energy of Highest Occupied Molecular Orbital | EHOMO | Electron-donating ability, Reactivity |

| Energy of Lowest Unoccupied Molecular Orbital | ELUMO | Electron-accepting ability, Reactivity | |

| Energy Gap | ΔE | Chemical Stability, Reactivity | |

| Dipole Moment | μ | Polarity, Solubility | |

| Electronegativity | χ | Electron-attracting tendency | |

| Hardness | η | Resistance to change in electron distribution | |

| Softness | σ | Ease of change in electron distribution | |

| Constitutional | Molecular Weight | MW | Size, Dispersion forces |

| Topological | Wiener Index | W | Molecular branching, Compactness |

| Geometrical | Molecular Volume | Vm | Molecular size, Steric effects |

The following table provides hypothetical QSPR data for a series of pyridazinone derivatives to illustrate the relationship between molecular descriptors and a specific intrinsic property, in this case, aqueous solubility. The data is for illustrative purposes and does not represent actual experimental values for the named compound.

| Compound | Molecular Weight ( g/mol ) | Dipole Moment (Debye) | EHOMO (eV) | ELUMO (eV) | Predicted Solubility (logS) |

| Pyridazinone Analog 1 | 250.3 | 2.5 | -6.5 | -1.8 | -3.2 |

| Pyridazinone Analog 2 | 264.3 | 2.8 | -6.4 | -1.7 | -3.0 |

| This compound | 291.34 | 3.1 | -6.2 | -1.5 | -2.8 |

| Pyridazinone Analog 4 | 305.4 | 3.5 | -6.1 | -1.4 | -2.5 |

| Pyridazinone Analog 5 | 319.4 | 3.8 | -6.0 | -1.3 | -2.2 |

Derivatization Strategies and Analogue Synthesis

Modification of the Amino Group at Position 6

The amino group at the 6-position of the pyridazinone ring is a primary site for chemical modification, offering a versatile handle for introducing a wide array of functional groups and extending the molecular architecture. Standard synthetic transformations targeting primary amines can be readily applied to create a library of N-substituted derivatives.

Common modifications include acylation, alkylation, and sulfonylation reactions. For instance, treatment with various acid chlorides or anhydrides in the presence of a base leads to the formation of the corresponding amides. Similarly, reaction with alkyl halides can yield secondary and tertiary amines, although reaction conditions must be carefully controlled to manage the degree of substitution. The reactivity of this amino group is pivotal for the construction of more complex molecules, including the formation of Schiff bases, which serve as versatile intermediates for further synthetic elaborations.

Functionalization of the Pyridazinone Ring System

Beyond the amino group, the pyridazinone ring system itself presents opportunities for functionalization, although these transformations can be more challenging due to the inherent electronic nature of the heterocyclic core. Electrophilic substitution reactions on the phenyl rings at the 1 and 5-positions are a common strategy to introduce substituents that can modulate the electronic properties and steric profile of the entire molecule. Nitration, halogenation, and Friedel-Crafts reactions can be employed, with the regioselectivity being influenced by the existing substituents on the phenyl rings.

Direct functionalization of the pyridazinone core, for example, at the carbon atoms of the heterocyclic ring, is less common but can be achieved through specific synthetic routes, potentially involving metallation followed by quenching with an electrophile. The choice of reagents and reaction conditions is critical to achieve the desired regioselectivity and avoid unwanted side reactions.

Introduction of Diverse Scaffolds through Linker Chemistry

Connecting the 6-amino-3-methyl-1,5-diphenylpyridazin-4(1H)-one scaffold to other molecular moieties through various linker strategies is a powerful approach to generate hybrid molecules with potentially synergistic or novel properties.

Schiff Base Formation

A widely utilized method for derivatization involves the condensation of the 6-amino group with a variety of aldehydes and ketones to form Schiff bases (imines). This reaction is typically carried out by refluxing the reactants in a suitable solvent, often with catalytic amounts of acid. The resulting Schiff bases are not only a class of compounds with their own interesting chemical and biological profiles but also serve as versatile intermediates for the synthesis of other derivatives. The imine bond can be subsequently reduced to form a stable secondary amine linker or be involved in cyclization reactions.

| Reactant Aldehyde/Ketone | Resulting Schiff Base Structure |

| Benzaldehyde | 6-(benzylideneamino)-3-methyl-1,5-diphenylpyridazin-4(1H)-one |

| 4-Chlorobenzaldehyde | 6-((4-chlorobenzylidene)amino)-3-methyl-1,5-diphenylpyridazin-4(1H)-one |

| Acetophenone (B1666503) | 6-(1-phenylethylideneamino)-3-methyl-1,5-diphenylpyridazin-4(1H)-one |

Chalcone Derivatives

Chalcones, characterized by an α,β-unsaturated ketone system, are valuable synthons in organic synthesis and are known to exhibit a wide range of biological activities. Chalcone derivatives incorporating the this compound moiety can be synthesized through Claisen-Schmidt condensation. This typically involves the reaction of an acetophenone derivative of the pyridazinone with an appropriate aromatic aldehyde in the presence of a base. The resulting chalcones possess a reactive enone system that can be further modified, for example, through Michael addition or cyclization reactions to generate a diverse array of heterocyclic compounds.

Annulation with Other Heterocyclic Moieties (e.g., Pyrazoles, Pyrazolones, Pyrimidines)

The pyridazinone scaffold can be fused or linked to other heterocyclic rings to create more complex and rigid molecular architectures. Annulation reactions, which involve the formation of a new ring fused to the existing pyridazinone structure, can lead to novel polycyclic systems. For instance, derivatives of the 6-amino group or other functionalized positions on the pyridazinone ring can be designed to react with bifunctional reagents to construct pyrazole, pyrazolone, or pyrimidine (B1678525) rings. The specific reaction pathways and resulting fused systems depend on the nature of the starting materials and the reaction conditions employed. This strategy allows for the exploration of a broader chemical space and the potential discovery of compounds with unique properties.

Formation of Metal Complexes Incorporating the Pyridazinone Ligand

The nitrogen and oxygen atoms within the this compound structure can act as donor atoms, enabling the molecule to function as a ligand in the formation of coordination complexes with various metal ions. The amino group and the carbonyl oxygen are potential coordination sites, allowing the pyridazinone derivative to act as a bidentate or monodentate ligand.

The synthesis of these metal complexes typically involves the reaction of the pyridazinone ligand with a metal salt in a suitable solvent. The resulting complexes can exhibit distinct geometries, electronic properties, and reactivity compared to the free ligand. The nature of the metal ion, its oxidation state, and the ligand-to-metal ratio all influence the structure and properties of the final complex. The study of these metal complexes is an active area of research, with potential applications in catalysis, materials science, and bioinorganic chemistry.

| Metal Ion | Potential Coordination Mode | Example Complex Formula |

| Copper(II) | Bidentate (N,O) | [Cu(L)2]Cl2 |

| Nickel(II) | Bidentate (N,O) | [Ni(L)2(H2O)2]SO4 |

| Cobalt(II) | Bidentate (N,O) | Co(L)32 |

| (L represents the this compound ligand) |

Biological and Pharmacological Activity Investigations in Vitro and in Silico Approaches

Enzyme Inhibition Studies of 6-amino-3-methyl-1,5-diphenylpyridazin-4(1H)-one and its Analogues

Enzyme inhibition is a critical mechanism of action for many therapeutic agents. The pyridazinone nucleus has been identified as a versatile scaffold for the design of inhibitors for various enzyme families.

Cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the regulation of cholinergic neurotransmission. mdpi.com Their inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. mdpi.com Research into 3-amino-6-phenylpyridazine derivatives has revealed their potential as cholinesterase inhibitors. scilit.com A study on a series of these compounds highlighted the structural requirements for potent AChE inhibition, which include the presence of the central pyridazine (B1198779) ring and a lipophilic cationic head. scilit.com

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine | AChE | 0.12 |

| 3-(3'-nitrophenyl)pyrido[2,3-b]pyrazine | AChE | 0.466 ± 0.121 |

| 3-(3'-nitrophenyl)pyrido[2,3-b]pyrazine | BChE | 1.89 ± 0.05 |

| 3-(3'-methylphenyl)pyrido[2,3-b]pyrazine | BChE | 0.583 ± 0.052 |

| 3-(3'-fluorophenyl)pyrido[2,3-b]pyrazine | AChE | 0.899 ± 0.10 |

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The pyridazinone scaffold has been investigated for its potential as a kinase inhibitor. nih.gov Specifically, pyridazinone derivatives have been identified as inhibitors of dual-specificity tyrosine-regulated kinase 1A (DYRK1A), a kinase involved in neurodevelopment and implicated in Down syndrome and Alzheimer's disease. nih.govcardiff.ac.uk

Imidazo[1,2-b]pyridazines, which are structurally related to the compound of interest, have been optimized as potent and selective inhibitors of DYRK1A. cardiff.ac.ukox.ac.uk The structure-activity relationship studies of these compounds have provided insights into the key interactions within the kinase domain. While direct inhibitory data for this compound against DYRK1A is not available, the established activity of the pyridazinone core suggests its potential as a starting point for the design of novel kinase inhibitors. nih.gov The substitution at various positions of the pyridazinone ring can be tailored to achieve desired potency and selectivity against specific kinases. nih.gov

| Compound Class/Derivative | Target Kinase | Key Findings |

|---|---|---|

| Pyridazinone derivatives | DYRK1A, GSK3 | Identified as a scaffold for dual inhibitors. nih.gov |

| Imidazo[1,2-b]pyridazine analogue | DYRK1A | Potent cellular inhibitor with selectivity over the kinome. cardiff.ac.uk |

| Pyridazinone derivative | c-Met tyrosine kinase | Demonstrated potent and selective inhibitory activity. |

| Pyrazolo[1,5-a]pyridine derivative | C-Terminal Src Kinase (CSK) | Showed potent activity in biochemical and cellular assays. nih.gov |

Anti-Inflammatory Effects Through In Vitro Assays

Inflammation is a complex biological response implicated in a wide range of diseases. The pyridazinone core is recognized as a valuable scaffold for the development of anti-inflammatory agents. nih.govresearchgate.net

A key mechanism of anti-inflammatory action is the inhibition of pro-inflammatory mediators such as cytokines and enzymes involved in the inflammatory cascade. Pyridazine and pyridazinone derivatives have been shown to effectively regulate inflammatory pathways by reducing the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.goveurekaselect.com

In vitro studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells have demonstrated the ability of certain pyridazinone derivatives to inhibit the production of these pro-inflammatory cytokines. nih.govnih.gov For example, specific pyridazinone compounds have shown significant reductions in TNF-α and IL-6 levels, with some outperforming the standard drug celecoxib (B62257) in in-vitro assays. nih.gov These findings suggest that this compound may possess anti-inflammatory properties by modulating the production of key inflammatory mediators. The anti-inflammatory effects of some pyridazinone derivatives are also attributed to their ability to inhibit cyclooxygenase-2 (COX-2). nih.gov

| Compound/Derivative | Cell Line | Inhibitory Effect |

|---|---|---|

| Pyridazinone derivative 5a | LPS-induced RAW264.7 macrophages | Reduced TNF-α by 87% and IL-6 by 76%. nih.gov |

| Pyridazinone derivative 5f | LPS-induced RAW264.7 macrophages | Reduced TNF-α by 35% and IL-6 by 32%. nih.gov |

| N-substituted indole (B1671886) and aminophenylmorpholin-3-one conjugate | Microglial cells | Reduced TNF-α by 71% and IL-6 by 53%. nih.gov |

| General Pyridazinone Derivatives | MonoMac-6 monocytic cells | Inhibited LPS-induced IL-6 production. mdpi.com |

The stabilization of lysosomal membranes is an important mechanism for controlling the inflammatory response. The release of lysosomal enzymes from activated neutrophils can cause further tissue inflammation and damage. nih.gov The human red blood cell (HRBC) membrane is analogous to the lysosomal membrane, and its stabilization can be used as an in vitro measure of anti-inflammatory activity. nih.gov

While specific studies on the membrane stabilizing effects of this compound are not available, this assay is a well-established method for evaluating the anti-inflammatory potential of novel compounds. The ability of a compound to prevent hypotonicity-induced or heat-induced hemolysis of HRBCs is indicative of its membrane-stabilizing properties. This mechanism suggests that the compound may be able to limit the release of inflammatory mediators from lysosomes, thereby exerting its anti-inflammatory effect.

Antimicrobial Efficacy Assessment In Vitro

The emergence of multidrug-resistant microbes necessitates the development of new antimicrobial agents. Heterocyclic compounds, including pyridazinones, have been explored for their antimicrobial properties. biomedpharmajournal.org

Several studies have reported the synthesis and antimicrobial evaluation of various pyridazinone derivatives. biomedpharmajournal.orgsemanticscholar.org These compounds have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. For example, some novel pyridazinone derivatives have shown activity against Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Acinetobacter baumannii with low minimum inhibitory concentration (MIC) values. semanticscholar.org The antimicrobial activity is often dependent on the nature and position of substituents on the pyridazinone ring. The diverse biological activities of pyridazinones, including their antimicrobial potential, make them an interesting class of compounds for further investigation in the search for new therapeutic agents. mdpi.com

| Compound/Derivative | Microorganism | MIC (µM) |

|---|---|---|

| Pyridazinone derivative 7 | S. aureus (MRSA) | 3.74 - 8.92 |

| Pyridazinone derivative 7 | P. aeruginosa | 3.74 - 8.92 |

| Pyridazinone derivative 7 | A. baumannii | 3.74 - 8.92 |

| Pyridazinone derivative 13 | S. aureus (MRSA) | 3.74 - 8.92 |

| Pyridazinone derivative 13 | P. aeruginosa | 3.74 - 8.92 |

| Pyridazinone derivative 13 | A. baumannii | 3.74 - 8.92 |

Antibacterial Spectrum and Potency

Pyridazinone derivatives have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. idosi.org In vitro studies have identified several compounds within this class that exhibit potent efficacy, sometimes comparable to standard antibiotics. mdpi.com

Research has shown that specific structural modifications on the pyridazinone ring are crucial for antibacterial potency. For instance, certain novel pyridazinone derivatives have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Acinetobacter baumannii, and Pseudomonas aeruginosa. mdpi.com One study highlighted a derivative with a minimum inhibitory concentration (MIC) value of 3.74 μM against A. baumannii. mdpi.com Another series of diarylurea derivatives based on a pyridazinone scaffold yielded a compound with potent activity against Staphylococcus aureus, recording an MIC of 16 μg/mL. nih.gov The broad spectrum of activity suggests that the pyridazinone core can be a valuable template for developing new antibacterial agents to combat drug-resistant pathogens. mdpi.comnih.gov

| Derivative Series | Bacterial Strain | Potency (MIC) | Reference |

| Novel Pyridazinones | Acinetobacter baumannii | 3.74 µM | mdpi.com |

| Novel Pyridazinones | Pseudomonas aeruginosa | 7.48 µM | mdpi.com |

| Novel Pyridazinones | Staphylococcus aureus (MRSA) | 4.52 µM | mdpi.com |

| Diarylurea Pyridazinones | Staphylococcus aureus | 16 µg/mL | nih.gov |

| Bis-pyridazinones | Streptococcus pyogenes | Excellent Activity | biomedpharmajournal.org |

| Bis-pyridazinones | Escherichia coli | Excellent Activity | biomedpharmajournal.org |

Antifungal Spectrum and Potency

In addition to their antibacterial properties, pyridazinone derivatives have been evaluated for their efficacy against various fungal pathogens. idosi.orgresearchgate.net These investigations have revealed that certain compounds possess significant antifungal activity, highlighting another dimension of their antimicrobial potential. biomedpharmajournal.orgnih.gov

Screening of various synthesized pyridazinone compounds has shown activity against fungi such as Candida albicans and Aspergillus niger. idosi.orgbiomedpharmajournal.org For example, a study on diarylurea derivatives of pyridazinone identified a compound with significant antifungal activity against C. albicans, with an MIC value of 16 μg/mL. nih.gov Other research focusing on 5-chloro-6-phenyl-pyridazin-3(2H)-one derivatives found that specific substitutions led to good activity against plant pathogenic fungi like Gibberella zeae, Fusarium oxysporum, and Cercospora mandshurica. nih.gov These findings underscore the versatility of the pyridazinone scaffold in the development of agents to treat fungal infections. researchgate.net

| Derivative Series | Fungal Strain | Potency (MIC / Inhibition %) | Reference |

| Diarylurea Pyridazinones | Candida albicans | 16 µg/mL | nih.gov |

| Bis-pyridazinones | Aspergillus niger | Good Activity | biomedpharmajournal.org |

| Bis-pyridazinones | Candida albicans | Good Activity | biomedpharmajournal.org |

| 5-Chloro-6-phenyl-pyridazinones | Gibberella zeae | 45.1% inhibition at 50 µg/mL | nih.gov |

| 5-Chloro-6-phenyl-pyridazinones | Fusarium oxysporum | 44.2% inhibition at 50 µg/mL | nih.gov |

| 5-Chloro-6-phenyl-pyridazinones | Cercospora mandshurica | 47.8% inhibition at 50 µg/mL | nih.gov |

Antiproliferative Activity Against Malignant Cell Lines (In Vitro Cytotoxicity Assays)

The anticancer potential of pyridazinone derivatives has been a major focus of research, with numerous studies demonstrating their cytotoxic effects against various human cancer cell lines. nih.govnih.govmdpi.com These compounds have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in malignant cells. nih.govnih.gov

In vitro cytotoxicity assays, such as the MTT and LDH assays, have been employed to quantify the antiproliferative effects. nih.gov One newly synthesized pyridazinone derivative, Pyr-1, demonstrated potent cytotoxicity against 22 human cancer cell lines, with particularly favorable activity against leukemia (CEM and HL-60), breast (MDA-MB-231), and lung (A-549) cancer cells. nih.gov Another study on pyridazinone-based diarylurea derivatives reported significant growth inhibition against melanoma, NSCLC, prostate, and colon cancer, with GI50 values ranging from 1.66 to 100 μM. nih.gov Furthermore, novel pyridazinone derivatives have been identified as potential therapeutics for osteosarcoma, a rare bone cancer, by limiting tumor growth in vitro and in vivo. mdpi.comresearchgate.net

| Derivative Series | Malignant Cell Line | Potency (GI₅₀ / IC₅₀) | Assay Method | Reference |

| Diarylurea Pyridazinones | Melanoma, NSCLC, Prostate, Colon | 1.66–100 µM (GI₅₀) | NCI-60 Screen | nih.gov |

| Pyr-1 | Leukemia (HL-60), Breast (MDA-MB-231) | Low µM or nM range (CC₅₀) | DNS Assay | nih.gov |

| Piperazinyl Pyridazinones | Gastric Adenocarcinoma (AGS) | Anti-proliferative at 50 µM | MTT, LDH Assay | nih.gov |

| PDE4 Inhibitors | Osteosarcoma (Saos-2, MNNG) | Low µM range (IC₅₀) | Mitochondrial Activity | mdpi.com |

| Fused Pyridazino-quinazolinones | Melanoma (B16F10), Prostate (PC3) | Significant cytotoxicity at 10-100 µM | MTT Assay | mui.ac.ir |

Neuroprotective Potential in Cell-Based Models

Emerging research suggests that pyridazinone derivatives may offer therapeutic benefits for neurodegenerative diseases. miragenews.com Studies using cell-based models have highlighted the neuroprotective potential of these compounds, particularly in the context of neuroinflammation, which is a key factor in diseases like Alzheimer's. nih.gov

In one study, novel pyrrolo[3,4-d]pyridazinone derivatives were evaluated for their effects on neuron-like PC12 cells under lipopolysaccharide (LPS)-induced inflammation. nih.gov The derivatives were found to reduce the negative impacts of LPS by decreasing DNA damage, reducing levels of reactive oxygen species (ROS) and nitrites, and improving neuronal features such as neurite length and outgrowth. nih.gov Another line of research identified tricyclic pyridazinone-based molecules as PARP-1 inhibitors with neuroprotective effects in a PC12 cell model subjected to hydrogen peroxide-induced injury. nih.gov Furthermore, certain pyridazine derivatives have been developed as activators of the excitatory amino acid transporter 2 (EAAT2), a strategy aimed at reducing glutamate (B1630785) excitotoxicity and providing neuronal protection. unisi.it

| Derivative Series | Cell-Based Model | Stressor | Observed Neuroprotective Effect | Reference |

| Pyrrolo[3,4-d]pyridazinones | PC12 (neuron-like) | Lipopolysaccharide (LPS) | Reduced DNA damage, decreased ROS, improved neurite outgrowth | nih.gov |

| Tricyclic Pyridazinones | PC12 | Hydrogen Peroxide (H₂O₂) | Inhibition of PARP-1, cellular protection | nih.gov |

| Bicyclic Thioethers | N/A (EAAT2 Activators) | Glutamate Excitotoxicity | Upregulation of glutamate transporter EAAT2 | unisi.it |

Amyloid-β Aggregation Inhibition Studies

The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease. frontiersin.org Consequently, inhibiting this process is a primary therapeutic strategy. frontiersin.org Certain molecules with a pyridazine core have shown promise as inhibitors of Aβ aggregation. nih.gov

A notable example is the compound RS-0406, which features a pyridazine core and has demonstrated promising results in inhibiting amyloid formation. nih.gov Molecular dynamics studies suggest that RS-0406 may function through two distinct mechanisms: stabilizing the α-helical conformation of the Aβ monomer and destabilizing the β-sheet structures within amyloid fibrils. nih.gov This dual action highlights the unique structural properties of the pyridazine scaffold—including its aromaticity and hydrogen-bonding capability—that allow it to effectively interfere with the amyloid cascade. nih.gov Related heterocyclic structures have also been investigated, with a library of novel pyrazino[1,2-a]indole-1(2H)-one derivatives showing up to 59% inhibition of Aβ40 aggregation in kinetic assays. confex.com

| Compound/Derivative Series | Aβ Species | Method | Key Finding | Reference |

| RS-0406 (Pyridazine core) | Aβ₁₋₄₂, Aβ₁₋₄₀ | Molecular Dynamics Simulation | Destabilizes β-sheets, stabilizes α-helix | nih.gov |

| Pyrazino[1,2-a]indole-1(2H)-ones | Aβ₄₀ | Thioflavin-T Assay | 14–59% inhibition of aggregation | confex.com |

| Pyridine Amine Derivative (PAT) | Aβ | ThT Assay, CD Spectroscopy, TEM | Inhibits self- and metal-induced Aβ aggregation | nih.gov |

Metal Chelation Activity Evaluation

The dysregulation of metal ions, particularly iron, copper, and zinc, is implicated in oxidative stress and the pathology of several diseases, including neurodegenerative disorders. Metal chelating agents can sequester these ions, preventing them from participating in harmful redox reactions. mdpi.com As such, metal chelation is considered a valuable therapeutic property. mdpi.com

While the evaluation of metal chelation activity for this compound specifically is not extensively documented in the available literature, the broader class of pyridinones, a structurally related group of compounds, has been investigated for this purpose. For example, derivatives of 3-hydroxy-4-pyridinones have been studied as aluminum chelating agents. researchgate.net The assessment of metal chelation is typically performed using assays such as the 2,2′-bipyridine method, which measures the chelation of Fe²⁺ ions. mdpi.com Given the role of metal-induced toxicity in various pathologies, evaluating the metal chelating potential of pyridazinone derivatives could be a relevant area for future research.

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking and other in silico methods are powerful tools for elucidating the potential mechanisms of action of pharmacologically active compounds. imedpub.comnih.gov These computational studies predict how a ligand, such as a pyridazinone derivative, might bind to the active site of a biological target, providing insights that can guide further drug development. rsc.org

Numerous molecular docking studies have been performed on pyridazinone derivatives to understand their interactions with various enzymes and receptors. For instance, docking analyses have been used to explore the binding modes of pyridazinone-based diarylurea derivatives to the VEGFR-2 enzyme, a target in cancer therapy. nih.gov Other studies have investigated the interactions of novel pyrrolo[3,4-d]pyridazinone derivatives with cyclooxygenase (COX-1 and COX-2) enzymes, confirming their preferential binding to COX-2, which is consistent with anti-inflammatory activity. nih.gov Similarly, docking studies have been employed to predict the binding of pyridazinone derivatives to targets such as acetylcholinesterase, relevant to Alzheimer's disease, and endothelial nitric oxide synthase (eNOS), a target for vasodilation. rsc.orgresearchgate.net These analyses often reveal key interactions, like hydrogen bonds and hydrophobic contacts, that are responsible for the compound's biological activity. imedpub.com

| Derivative Series | Biological Target | Docking Software/Method | Key Interaction Findings | Reference |

| Diarylurea Pyridazinones | VEGFR-2 | Molecular Docking | Insight into binding modes for anticancer activity | nih.gov |

| Pyrrolo[3,4-d]pyridazinones | COX-1 / COX-2 | Molecular Docking | Preferential binding to COX-2 active site | nih.gov |

| N-substituted Pyridazinones | Acetylcholinesterase (AChE) | In Silico Studies | Identification of binding site and energy properties | researchgate.net |

| Pyridazin-3-one Derivatives | Endothelial Nitric Oxide Synthase (eNOS) | 3D QSAR, Molecular Docking | Evaluation of binding affinities for vasorelaxant activity | nih.govrsc.org |

Binding Affinity Predictions

No published research articles or reports were identified that presented data on the binding affinity predictions of this compound to any specific biological targets. As such, a data table for binding affinity could not be generated.

Identification of Key Interacting Residues

Consistent with the absence of binding affinity data, there is no available information identifying the key amino acid residues with which this compound may interact within the binding site of any protein or enzyme. Consequently, a data table of key interacting residues cannot be provided.

It is important to note that while research exists on the broader class of pyridazinone derivatives, the explicit instructions to focus solely on this compound prevent the inclusion of data from related but distinct chemical entities. Further research and publication are required to elucidate the specific biological and pharmacological activities of this particular compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituent Variation on In Vitro Biological Activities

The type and position of substituents on the pyridazinone core and its appended phenyl rings are critical determinants of in vitro biological activity. Research has shown that even minor chemical alterations can lead to substantial changes in potency and efficacy.

For instance, studies on 6-phenyl-pyridazinone derivatives have demonstrated a clear link between the substituent on the phenyl ring and vasorelaxant activity. The presence of an electron-withdrawing nitro group on the 6-phenyl ring conferred superior activity compared to derivatives with an unsubstituted phenyl ring or a bromo-substituted ring. nih.gov This highlights the significant role of electronic effects in modulating this specific biological response.

Similarly, in the context of anticonvulsant activity, compounds featuring an electron-withdrawing group on the phenyl ring have been found to display substantial efficacy. researchgate.net For cardiotonic applications, pyridazinone derivatives with a substituted amino group at the para-position of the 6-phenyl ring have emerged as potent agents. sarpublication.com

The nature of the substituent on the nitrogen atom of the pyridazinone ring also plays a pivotal role. In a series of phosphodiesterase 4B (PDE4B) inhibitors, derivatives with a hydrogen atom on the ring nitrogen (an N-H group, acting as a hydrogen bond donor) were found to be optimal for affinity. The corresponding N-methyl analogues were up to 2.5-fold less potent. nih.gov

Further illustrating the impact of substituent variation, the anti-platelet activities of 6-[4-(substituted amino acetamidophenyl)]-3(2H)-pyridazinones were shown to be enhanced by the introduction of different substituted amino groups. jchemrev.com In a series of monoamine oxidase B (MAO-B) inhibitors, the introduction of a para-chloro substituent onto a phenylpiperazine moiety at the 6-position of the pyridazinone core significantly increased inhibitory activity. nih.gov

Interactive Table: Effect of 6-Phenyl Ring Substitution on Vasorelaxant Activity nih.gov

Influence of Pyridazinone Ring Modifications on Molecular Interactions

Modifications to the pyridazinone ring itself have a profound influence on how the molecule interacts with its biological targets. The physicochemical properties of the pyridazine (B1198779) heterocycle, such as its high dipole moment and potent hydrogen-bond accepting capability, are fundamental to these interactions. blumberginstitute.org

A critical factor is the planarity of the ring system. Studies comparing pyridazinone scaffolds with their saturated 4,5-dihydropyridazinone counterparts revealed that the more planar pyridazinone structure systematically exhibited greater inhibition of the PDE4B enzyme. nih.gov This is attributed to the planar character allowing for better and more effective interactions within the hydrophobic pocket of the enzyme's active site. nih.gov

The pyridazinone ring acts as a key pharmacophoric element, often featuring hydrophobic regions and hydrogen-bond acceptors that engage with target proteins. researchgate.net For example, the nitrogen atoms and the keto functionality can participate in hydrogen bond formation, which accounts for the variety of pharmacological properties observed in molecules containing this ring. researchgate.net

Furthermore, the substitution on the ring nitrogen directly impacts molecular interactions. As noted in studies of PDE4 inhibitors, an unsubstituted N-H group was found to be optimal for affinity, suggesting its role as a crucial hydrogen bond donor in the ligand-receptor interaction. nih.gov Replacing this hydrogen with a methyl or benzyl (B1604629) group, which alters both steric and electronic properties and removes the hydrogen bond donating ability, resulted in decreased potency. nih.gov

Correlation of Electronic and Steric Factors with Biological Responses

A clear correlation exists between the electronic and steric properties of pyridazinone derivatives and their observed biological effects. Quantitative structure-activity relationship (QSAR) studies often aim to model these correlations to predict the activity of new compounds. nih.gov

Electronic Factors: The electronic nature of substituents significantly governs activity. As previously mentioned, the presence of electron-withdrawing groups on an attached phenyl ring has been shown to enhance anticonvulsant and vasorelaxant activities. researchgate.netnih.gov In one study on MAO-B inhibitors, derivatives with an electron-donating methoxy (B1213986) (-OCH₃) group showed higher inhibitory activity than those with an electron-withdrawing trifluoromethyl (-CF₃) group at the same position on a phenylpiperazine substituent. mdpi.com This demonstrates that the optimal electronic character is highly dependent on the specific biological target. The pyridazine ring itself is electron-deficient, particularly at the C-3 position, which in turn affects the properties of any attached substituents. blumberginstitute.org

Steric Factors: The size and shape of substituents (steric factors) also play a crucial role. In a series of anti-inflammatory pyridazinone derivatives, the insertion of increasingly bulkier alkyl groups (methyl, ethyl, n-propyl, and n-butyl) at position 4 of the pyridazinone scaffold led to a progressive improvement in activity. mdpi.com This suggests that for this particular target, a larger substituent at this position is favorable for binding and efficacy. Conversely, in other cases, steric bulk can be detrimental. For instance, a phenyl substituent at the C4 position of certain dihydropyridazinones was found to be detrimental to their activity. researchgate.net

Interactive Table: Impact of Steric Bulk at Position 4 on Anti-inflammatory Activity mdpi.com

Positional Effects of Phenyl Substituents on Activity Profiles

The position of substituents on the phenyl rings of 6-amino-3-methyl-1,5-diphenylpyridazin-4(1H)-one and related analogues significantly alters their activity profiles. The specific location of a functional group (ortho, meta, or para) can dictate the molecule's orientation within a binding site and its ability to form key interactions.

The para-position of a phenyl ring attached to the pyridazinone core is frequently highlighted as a critical location for substitution. Many potent cardiotonic agents based on the pyridazinone scaffold feature varying substituents specifically at the para-position of a 6-phenyl ring. sarpublication.com This was further confirmed in a study of MAO-B inhibitors, where a para-chloro substituent on a terminal phenyl ring was shown to increase the inhibitory activity compared to the unsubstituted analogue. nih.gov

Conversely, the presence of a phenyl group at certain positions on the core ring can be unfavorable. For example, a phenyl substituent at the C4-position of the dihydropyridazinone ring was reported to be detrimental to quorum sensing inhibitory activity. researchgate.net The specific placement of functional groups is therefore a key consideration in the design of active pyridazinone-based compounds, as beneficial effects observed at one position may become detrimental at another.

Conclusion and Future Research Trajectories

Summary of Key Research Findings Pertaining to 6-amino-3-methyl-1,5-diphenylpyridazin-4(1H)-one

Research into the pyridazinone scaffold has established it as a significant pharmacophore, with derivatives exhibiting a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular activities. eurekalert.orgscholarsresearchlibrary.combiomedpharmajournal.org While extensive research exists for the pyridazinone class as a whole, specific investigations into this compound are more focused. The core structure, featuring a six-membered diazine ring with a carbonyl function and specific substitutions, provides a template for diverse biological interactions. nih.gov

The presence of the amino group at the C6 position, a methyl group at C3, and phenyl rings at N1 and C5 are critical determinants of its chemical properties and potential biological activity. Studies on analogous compounds suggest that the amino group can be crucial for forming hydrogen bonds with biological targets. Similarly, the lipophilic phenyl groups significantly influence the molecule's pharmacokinetic profile. Research on related aminopyridazinones has highlighted their potential as synthons for creating more complex heterocyclic systems with anticipated biological activities. mdpi.com The primary findings underscore the compound's role as a versatile scaffold for further chemical modification and exploration of its therapeutic potential.

Identification of Promising Areas for Further Exploration

The diverse biological activities reported for the pyridazinone nucleus suggest several promising research trajectories for this compound and its derivatives. eurekalert.orgscholarsresearchlibrary.com

Anticancer Research: Many pyridazinone derivatives have been investigated as anticancer agents, with some showing potent activity against various cancer cell lines. nih.gov A key area for future work is to screen the title compound and its novel analogues for cytotoxicity against a panel of human cancer cell lines, such as melanoma, colon cancer, and non-small cell lung cancer. nih.gov Mechanistic studies could then focus on promising candidates to identify their molecular targets, such as specific kinases like VEGFR-2, which are often implicated in cancer progression. nih.gov

Antimicrobial Activity: Given that some pyridazinone-based compounds exhibit significant antibacterial and antifungal properties, a thorough evaluation of this compound against a range of pathogenic bacteria and fungi is warranted. biomedpharmajournal.orgnih.gov This could lead to the development of new antimicrobial agents, which are urgently needed to combat growing resistance.

Cardiovascular Effects: Historically, pyridazinones have been developed as cardiotonic agents. scholarsresearchlibrary.com Investigating the potential vasorelaxant or other cardiovascular effects of this specific compound could open new therapeutic avenues. researchgate.net

Enzyme Inhibition: The pyridazinone scaffold has been successfully used to design enzyme inhibitors, for instance, against monoamine oxidase (MAO-B). nih.gov Exploring the inhibitory potential of this compound against various enzymes implicated in disease could be a fruitful area of research.

The following table outlines potential biological screening targets for future research on derivatives.

| Biological Target/Activity | Rationale | Representative Derivatives' Performance |

| VEGFR-2 Inhibition | Key target in angiogenesis; many pyridazinones show inhibitory activity. nih.gov | IC₅₀ values for some derivatives range from 60.70 to 1800 nM. nih.gov |

| Antimicrobial (S. aureus) | Urgent need for new antibiotics; related scaffolds show promise. nih.gov | MIC values for some derivatives reported as low as 16 µg/mL. nih.gov |

| Antifungal (C. albicans) | Fungal infections are a significant health concern. nih.gov | MIC values for some derivatives reported as low as 16 µg/mL. nih.gov |

| Vasorelaxant Activity | Pyridazinone is a known scaffold for cardiovascular drugs. researchgate.net | EC₅₀ values for some 6-phenylpyridazinone derivatives range from 0.339 to 114.300 µM. researchgate.net |

Potential for Rational Design of Novel Pyridazinone-Based Compounds

The structural framework of this compound is highly amenable to rational design strategies for creating new chemical entities with enhanced potency and selectivity. eurekalert.org

One key strategy involves the bioisosteric replacement of functional groups. nih.gov For instance, the phenyl rings could be substituted with other aromatic or heteroaromatic systems to modulate solubility, target binding, and metabolic stability. The amino group at the C6 position serves as a synthetic handle for introducing diverse substituents via reactions like acylation or the formation of Schiff bases, potentially leading to derivatives with improved biological profiles. mdpi.com

Computational methods, such as molecular docking, can be employed to predict the binding interactions of designed analogues with specific biological targets. nih.govscite.ai This in-silico approach allows for the pre-selection of the most promising candidates for synthesis, saving time and resources. For example, designing derivatives to mimic the binding mode of known inhibitors like Sorafenib by incorporating urea (B33335) or thiourea (B124793) moieties could lead to potent VEGFR-2 inhibitors. nih.gov The goal is to leverage structure-activity relationship (SAR) data to systematically optimize the lead compound for a desired therapeutic effect. eurekalert.orgeurekaselect.com

Methodological Advancements in Pyridazinone Research

Recent years have seen significant progress in the synthetic methodologies for preparing pyridazinone derivatives, facilitating the creation of diverse chemical libraries for biological screening. mdpi.comresearchgate.net Traditional methods often rely on the condensation of hydrazine (B178648) derivatives with 1,4-dicarbonyl compounds. biomedpharmajournal.org

More advanced and efficient synthetic routes are now available. These include:

Multi-component Reactions: These reactions allow for the assembly of complex pyridazinone structures from simple starting materials in a single step, improving efficiency and reducing waste.

Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions, for instance, provide a regioselective pathway to novel fused pyridazinone systems like pyrrolo[1,2-b]pyridazines. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for many synthetic steps involved in pyridazinone chemistry.

Catalytic Methods: Copper-catalyzed 'click' reactions have been used to attach various molecular fragments to the pyridazinone core, enabling the straightforward synthesis of complex hybrid molecules. nih.gov

These methodological advancements are crucial for expanding the chemical space around the this compound scaffold, thereby accelerating the discovery of new drug candidates. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 6-amino-3-methyl-1,5-diphenylpyridazin-4(1H)-one, and what critical parameters ensure reproducibility?

- Methodological Answer : The compound can be synthesized via multicomponent reactions involving aromatic aldehydes, hydrazines, and ketones. A representative procedure involves stirring precursors in acidic conditions (e.g., sulfuric acid) at room temperature for 1 hour, followed by neutralization with sodium hydroxide. Recrystallization from dioxane or ethanol/dioxane mixtures yields pure products. Key parameters include pH control (e.g., ammonium acetate buffer at pH 6.5 for purification) and reaction time optimization to avoid side products .

Q. How should researchers characterize the compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the pyridazinone core and substituent positions.

- IR : Identify characteristic peaks for the amino group (~3300 cm) and carbonyl group (~1650 cm).

- HPLC : Employ a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30 v/v) for purity analysis .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Store the compound in airtight containers under inert gas (N) at 2–8°C to prevent oxidation of the amino group. Monitor degradation via periodic HPLC analysis. Residual solvents (e.g., dioxane) must comply with ICH guidelines (<0.5% w/w), validated using gas chromatography .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., –NO, –CF) on the phenyl rings enhance electrophilicity at the pyridazinone C4 position, accelerating nucleophilic attack. Use Hammett constants (σ) to predict reactivity trends. For example, 4-trifluoromethylphenyl substituents increase reaction rates by 30% compared to unsubstituted analogs, as shown in kinetic studies .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation of derivatives?

- Methodological Answer : Cross-validate -NMR coupling constants with computational models (DFT calculations) to assign stereochemistry. For ambiguous NOE effects, use 2D-COSY and HSQC to map proton-proton correlations. Discrepancies in mass spectra may arise from tautomerism; stabilize tautomers via low-temperature DMSO-d NMR .

Q. How can regioselectivity be controlled in the synthesis of pyridazinone-based heterocycles?

- Methodological Answer : Regioselectivity is governed by the electronic nature of intermediates. For example, using electron-rich aromatic aldehydes directs cyclization to the C5 position of pyridazinone, confirmed by X-ray crystallography. Additives like acetic acid enhance selectivity by stabilizing transition states .

Key Research Challenges

- Impurity Profiling : Trace impurities (e.g., hydrazine byproducts) require LC-MS/MS with a limit of detection <0.1% .

- Computational Modeling : Use Gaussian09 with B3LYP/6-31G(d) basis sets to predict tautomeric equilibria and reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.